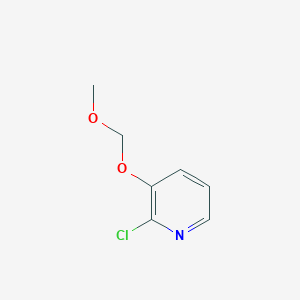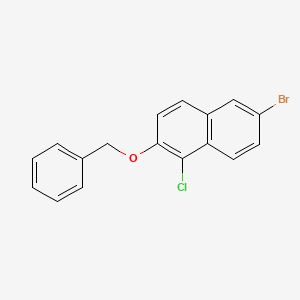
4-Methylthio-3-trifluoromethyl-phenylisocyanate
Descripción general
Descripción
4-Methylthio-3-trifluoromethyl-phenylisocyanate (MTFPI) is an organic compound that has been the subject of much scientific research due to its interesting properties and potential applications. It is a highly reactive compound, and is used in a variety of different syntheses and reactions. MTFPI has been used in the synthesis of drugs, materials, and other compounds, and has been studied for its potential use in medical and biological applications.
Aplicaciones Científicas De Investigación
4-Methylthio-3-trifluoromethyl-phenylisocyanate has been studied for its potential use in a variety of scientific applications. It has been used in the synthesis of drugs, materials, and other compounds, and has been studied for its potential use in medical and biological applications. For example, 4-Methylthio-3-trifluoromethyl-phenylisocyanate has been used to synthesize a variety of different compounds, including 4-methylthio-3-trifluoromethyl-phenyl-isocyanate-derived polymers, which have potential applications in drug delivery systems, and 4-methylthio-3-trifluoromethyl-phenyl-isocyanate-derived nanomaterials, which have potential applications in energy storage and conversion. In addition, 4-Methylthio-3-trifluoromethyl-phenylisocyanate has been studied for its potential use in the synthesis of a variety of different drugs and medications, such as anti-inflammatory drugs and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 4-Methylthio-3-trifluoromethyl-phenylisocyanate is not fully understood. However, it is believed to act as a nucleophilic reagent, reacting with electrophilic compounds to form new compounds. It is also believed to be able to form covalent bonds with other molecules, and may be able to form hydrogen bonds with other molecules as well. In addition, 4-Methylthio-3-trifluoromethyl-phenylisocyanate is believed to be able to form complexes with other molecules, which can increase its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylthio-3-trifluoromethyl-phenylisocyanate are not fully understood. However, it is believed to be non-toxic, and has been shown to be relatively non-irritating to the skin and eyes. In addition, 4-Methylthio-3-trifluoromethyl-phenylisocyanate has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methylthio-3-trifluoromethyl-phenylisocyanate has several advantages and limitations for use in lab experiments. One advantage is its high reactivity, which makes it useful for a variety of different syntheses and reactions. In addition, it is relatively non-toxic and non-irritating, making it safe to use in lab experiments. However, 4-Methylthio-3-trifluoromethyl-phenylisocyanate is also highly reactive, which can make it difficult to control and can lead to unwanted side reactions. In addition, it is expensive and difficult to obtain, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Methylthio-3-trifluoromethyl-phenylisocyanate. One potential direction is the use of 4-Methylthio-3-trifluoromethyl-phenylisocyanate in drug delivery systems, as it has been shown to be able to form complexes with other molecules, which can increase its reactivity. In addition, 4-Methylthio-3-trifluoromethyl-phenylisocyanate could be used to synthesize a variety of different drugs and medications, such as anti-inflammatory drugs and anti-cancer drugs. Finally, 4-Methylthio-3-trifluoromethyl-phenylisocyanate could be used to synthesize a variety of different materials, such as nanomaterials, which could have potential applications in energy storage and conversion.
Métodos De Síntesis
4-Methylthio-3-trifluoromethyl-phenylisocyanate is synthesized by reacting 4-methylthio-3-trifluoromethyl-phenol (MTP) with isocyanic acid (HNCO). This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at temperatures ranging from 20 to 100°C. The reaction can be catalyzed by a variety of different catalysts, such as pyridine, triethylamine, or trifluoroacetic acid. The product of this reaction is 4-Methylthio-3-trifluoromethyl-phenylisocyanate, which can be isolated and purified by a variety of methods, such as column chromatography, recrystallization, or solvent extraction.
Propiedades
IUPAC Name |
4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFXWJWUKLIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605005 | |
| Record name | 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
CAS RN |
61386-59-2 | |
| Record name | 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)






